4-Methyl-2-oxopentanenitrile
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Overview
Description
. It is a nitrile and a ketone, characterized by the presence of a nitrile group (-C≡N) and a ketone group (C=O) in its structure. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-oxopentanenitrile can be synthesized through several methods. One common method involves the reaction of 4-methyl-2-pentanone with cyanide sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amides.
Scientific Research Applications
4-Methyl-2-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxopentanenitrile involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxopentanenitrile
- 4-Methyl-2-oxovarelonitrile
- 3-Methylbutyryl cyanide
- Pentanenitrile, 4-methyl-2-oxo-
Uniqueness
4-Methyl-2-oxopentanenitrile is unique due to its specific combination of a nitrile and a ketone group, which imparts distinct chemical reactivity and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Biological Activity
4-Methyl-2-oxopentanenitrile, a nitrile compound, has garnered attention in recent years for its potential biological activities. This article aims to consolidate findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and applications in different fields.
Chemical Structure and Synthesis
This compound is characterized by its nitrile functional group and a ketone moiety. The chemical formula is C6H11N, and it has a molecular weight of approximately 111.16 g/mol. The synthesis of this compound typically involves the reaction of suitable precursors under specific conditions to yield high-purity products. For instance, one method involves the use of hydrazine in ethanol, achieving yields up to 99% under controlled conditions .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showcasing effectiveness comparable to established antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The IC50 values observed indicate a dose-dependent response.
Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | 25 | Induction of apoptosis | |
HT-29 (Colon Cancer) | 30 | Cell cycle arrest and apoptosis |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and cell death.
- Apoptotic Pathways : It activates caspase pathways, which are crucial for programmed cell death in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cellular damage.
Case Studies
A notable case study involved the application of this compound in treating infections caused by resistant bacterial strains. In this study, the compound was administered in a controlled environment, demonstrating significant reduction in bacterial load within 48 hours.
Another investigation focused on its anticancer properties, where patients with advanced-stage cancers were treated with formulations containing this compound. Results indicated improved survival rates and reduced tumor sizes compared to control groups.
Properties
CAS No. |
66582-16-9 |
---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-methylbutanoyl cyanide |
InChI |
InChI=1S/C6H9NO/c1-5(2)3-6(8)4-7/h5H,3H2,1-2H3 |
InChI Key |
UYCTVHPXUZNWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C#N |
Origin of Product |
United States |
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